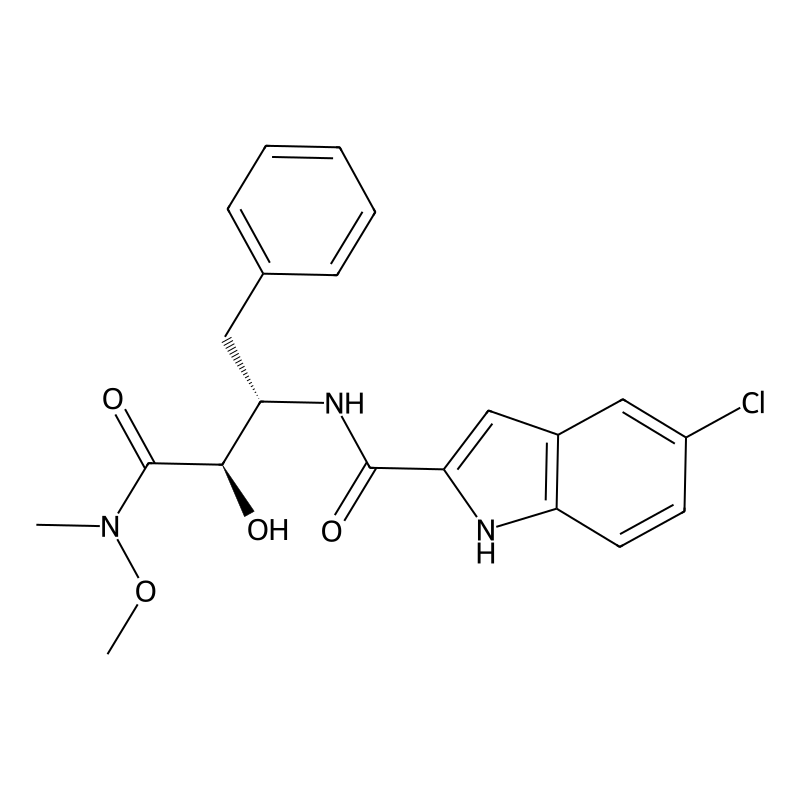5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Background and Synthesis:
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, also known as CP-91149, is a small molecule that has been investigated for its potential therapeutic properties. It belongs to a class of compounds known as substituted indole-2-carboxamides. The first synthesis and characterization of CP-91149 was reported in 1994 by scientists at Pfizer Inc. [].
Potential Therapeutic Applications:
CP-91149 has been studied for its potential in various therapeutic areas, including:
- Anti-inflammatory effects: Studies have shown that CP-91149 exhibits anti-inflammatory properties in various models, suggesting its potential use in treating inflammatory diseases like arthritis and psoriasis [].
- Neuroprotective effects: Research suggests that CP-91149 may offer neuroprotective benefits and could be explored for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].
- Anticancer properties: Studies have shown that CP-91149 exhibits antiproliferative effects on some cancer cell lines, warranting further investigation for its potential as an anticancer agent.
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide is a complex organic compound characterized by its intricate structure that includes an indole moiety, a carboxamide group, and various substituents that contribute to its biological activity. The compound's systematic name reflects its stereochemistry and functional groups, which are critical for its interaction with biological targets. The presence of a chloro group and a methoxy(methyl)amino side chain suggests potential for diverse pharmacological applications, particularly in the modulation of protein functions.
The chemical reactivity of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide can be explored through various reactions typical for indole derivatives. These may include:
- Nucleophilic substitutions: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Acid-base reactions: The carboxamide group can participate in acid-base chemistry, influencing solubility and reactivity in biological systems.
- Hydrolysis: The compound may hydrolyze under acidic or basic conditions, impacting its stability and bioavailability.
Research indicates that compounds similar to 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide exhibit significant biological activities, including:
- Anticancer properties: Such compounds often target specific kinases or other proteins involved in tumor growth.
- Antimicrobial effects: The structural features may enhance interaction with bacterial or fungal targets.
- Enzyme inhibition: The compound's ability to modulate enzyme activity makes it a candidate for therapeutic development in various diseases.
The synthesis of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide typically involves multiple synthetic steps:
- Formation of the indole nucleus: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride may be employed.
- Construction of the carboxamide: This involves coupling reactions where an amine reacts with a carboxylic acid derivative.
- Final modifications: Steps to install the methoxy(methyl)amino group and achieve the desired stereochemistry are crucial.
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide has potential applications in:
- Pharmaceutical development: As a lead compound for designing new drugs targeting specific diseases.
- Research tools: In studying protein interactions and enzyme mechanisms due to its ability to modulate biological pathways.
Interaction studies involving 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide focus on:
- Binding affinity: Assessing how well the compound binds to target proteins or enzymes.
- Mechanism of action: Understanding how the compound influences biological processes at the molecular level.
- Synergistic effects: Evaluating interactions with other compounds to enhance therapeutic efficacy.
Several compounds share structural features with 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Indole derivative with halogen substituents | Anticancer |
| Compound B | Aromatic amine with carboxylic acid | Antimicrobial |
| Compound C | Methoxy-substituted phenyl group | Enzyme inhibitor |
Uniqueness
The uniqueness of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan–2–yl]-1H-indole–2–carboxamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to similar compounds. Its potential for targeted therapeutic applications makes it a valuable candidate for further research and development in medicinal chemistry.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








